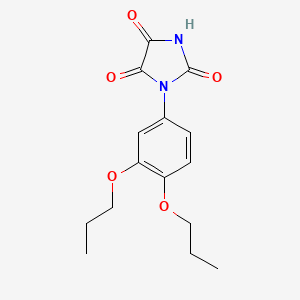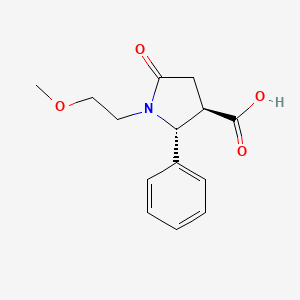
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, or MOPC, is an organic compound with a broad range of applications in scientific research. It is a derivative of the amino acid lysine and is part of the pyrrolidine family of compounds. MOPC is used in a variety of experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of compounds. It has been used to study the effects of drugs on the human body and to develop new compounds for therapeutic applications. MOPC is a versatile compound that can be used in a variety of laboratory experiments, and has many advantages and limitations.
作用机制
MOPC is an organic compound that binds to proteins and affects their structure and function. It binds to amino acids in proteins and alters their conformation, which can affect their activity and interactions with other molecules. MOPC can also bind to receptors in the cell membrane and affect their function. It can also affect the activity of enzymes and other proteins in the cell.
Biochemical and Physiological Effects
MOPC has been shown to have a variety of biochemical and physiological effects. It can affect the activity of enzymes and other proteins in the cell, as well as affecting the activity of receptors in the cell membrane. It can also affect the structure and function of proteins, as well as the activity of hormones. MOPC has also been shown to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
MOPC has many advantages for laboratory experiments. It is a versatile compound that can be used in a variety of experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also relatively non-toxic and has low toxicity in humans. However, MOPC has some limitations for laboratory experiments. It is not very soluble in water and can be difficult to work with in aqueous solutions. It is also not very stable in acidic conditions and can decompose quickly.
未来方向
MOPC has many potential future directions. It could be used to develop new drugs for therapeutic applications, such as cancer and inflammation. It could also be used to study the effects of environmental pollutants on organisms. It could also be used to study the effects of hormones on cells and to study the effects of drugs on the brain. Additionally, MOPC could be used to develop new compounds for use in laboratory experiments. Finally, MOPC could be used to study the structure and function of proteins and to develop new compounds for therapeutic applications.
合成方法
MOPC can be synthesized through two main methods: the Strecker synthesis and the Knoevenagel condensation. The Strecker synthesis involves the reaction of cyanide with an aldehyde in the presence of a base, such as sodium hydroxide, to form a nitrile. The nitrile is then reacted with an amine, such as lysine, to form a pyrrolidine. The pyrrolidine is then reacted with an acid, such as acetic acid, to form MOPC. The Knoevenagel condensation involves the reaction of an aldehyde with an amine in the presence of a base, such as sodium hydroxide, to form an imine. The imine is then reacted with an acid, such as acetic acid, to form MOPC.
科学研究应用
MOPC has a wide range of applications in scientific research. It is used in a variety of experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of compounds. It is used to study the effects of drugs on the human body and to develop new compounds for therapeutic applications. MOPC is also used in experiments to study the effects of environmental pollutants on organisms. It is used to study the effects of hormones on cells and to study the effects of drugs on the brain.
属性
IUPAC Name |
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-8-7-15-12(16)9-11(14(17)18)13(15)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3,(H,17,18)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLDIFNJOLYNQS-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)

![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)
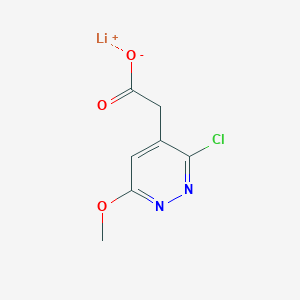
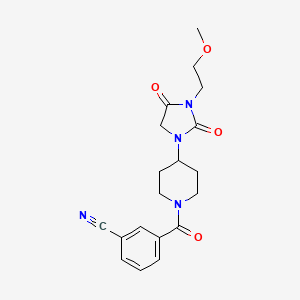
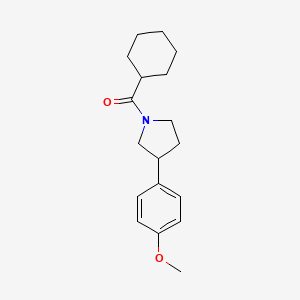

![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
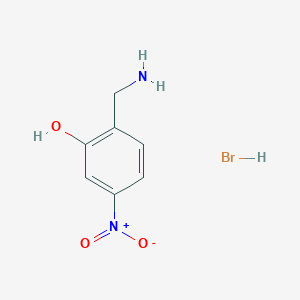

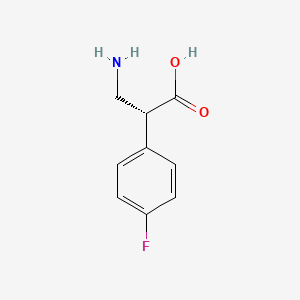
![(E)-2-cyano-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2779464.png)
